Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a propan-2-yl group at the 5-position and a 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl side chain at the 2-position. Its molecular formula is C₁₇H₂₂N₄O₄S, with a molecular weight of 378.45 g/mol.
Key structural features include:
- Propan-2-yl substituent: A branched alkyl group that may influence solubility and pharmacokinetic properties.
Synthesis typically involves multi-step reactions, including condensation of acyl chlorides with amines and cyclization under catalytic conditions . Industrial production may employ continuous flow reactors for scalability .
Properties
Molecular Formula |
C16H21N3O4S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H21N3O4S/c1-8(2)14-13(15(21)22-5)18-16(24-14)17-12(20)7-6-11-9(3)19-23-10(11)4/h8H,6-7H2,1-5H3,(H,17,18,20) |
InChI Key |
BQUGKHCYPAFZCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The oxazole and thiazole rings can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Analogues
The compound’s uniqueness is highlighted through comparisons with analogues differing in substituents or heterocyclic components. Below is a comparative analysis:
Key Observations:
- Heterocyclic Variations : Replacing oxazole with quinazoline (as in ) shifts biological targets from enzyme inhibition (e.g., proteases) to DNA-interactive pathways.
- Bioactivity : Fluorophenyl-substituted analogues () exhibit higher metabolic stability due to fluorine’s electron-withdrawing effects, whereas the target compound’s methyl groups may favor hydrophobic binding pockets.
Biological Activity
Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be dissected as follows:
- Core Structure : The thiazole ring is known for its diverse biological activity.
- Functional Groups : The presence of an oxazole moiety and a propanoyl group enhances its reactivity and potential interactions with biological targets.
Molecular Formula
The molecular formula for this compound is , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).
Research indicates that compounds containing thiazole and oxazole moieties exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways.
- Anticancer Properties : Some thiazole derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. This may be attributed to their ability to interfere with signaling pathways involved in cell proliferation.
Pharmacological Effects
The pharmacological effects of this compound include:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Analgesic Activity : Similar compounds have been noted for their analgesic properties, potentially providing pain relief through central nervous system pathways.
- Hemostatic Properties : Some derivatives have shown potential in enhancing blood coagulation processes.
Study 1: Antimicrobial Activity
In a study conducted by , the compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting significant antibacterial activity.
Study 2: Anticancer Potential
A case study published in evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability with an IC50 value of 20 µM for breast cancer cells, supporting its potential as an anticancer agent.
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
